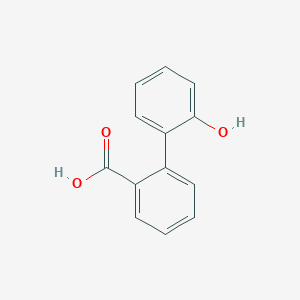

2-(2-hydroxyphenyl)benzoic Acid

Description

2-(2-Hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group (-OH) attached to the ortho position of one benzene ring and a carboxylic acid (-COOH) group on the adjacent benzene ring. This structure confers unique physicochemical properties, including distinct acidity (due to intramolecular hydrogen bonding between the -OH and -COOH groups) and solubility behavior.

The compound’s bifunctional nature (phenolic and carboxylic acid groups) makes it a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. For example, derivatives of this compound are explored for their metal-chelating abilities, which are critical in catalysis or medicinal applications .

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDWHGJBVJGQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407758 | |

| Record name | 2-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-30-1 | |

| Record name | 2-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

2-(2-Hydroxyphenyl)benzoic Acid, also known as salicylic acid, is a phenolic compound that plays a significant role in plant metabolism. It is a secondary metabolite in plants and is involved in various biochemical pathways.

Mode of Action

It is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds. These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods.

Biochemical Pathways

This compound is involved in the shikimate pathway for the biosynthesis of phenolic acids. This pathway is linked with the metabolic pathways of primary metabolites such as sugars or amino acids. The compound is also involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides.

Pharmacokinetics

It is known that the compound is a secondary metabolite in plants, suggesting that it is metabolized and excreted by the plant’s metabolic system.

Result of Action

The result of the action of this compound is the production of a variety of phenolic compounds in plants. These compounds have been studied for their effects under different stresses. The compound’s action results in diverse metabolic reactions, contributing to the biosynthesis of other phenolic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant. Additionally, plants growing under different environments and conditions also show differences in the metabolite profile.

Analyse Biochimique

Biochemical Properties

2-(2-hydroxyphenyl)benzoic Acid is known to participate in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of hydrogen bonds due to the presence of hydroxyl groups. The compound’s aromatic ring structure also allows it to participate in π-π stacking interactions with other aromatic biomolecules.

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes, potentially altering metabolic pathways within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters or binding proteins, influencing its localization or accumulation.

Activité Biologique

2-(2-Hydroxyphenyl)benzoic acid, also known as salicylic acid derivatives, is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzoic acid moiety with a hydroxyl group at the ortho position relative to the carboxylic acid group, which significantly influences its biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study conducted on various strains of bacteria and fungi revealed that this compound effectively inhibited growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the microorganism tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 50 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The compound induced apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study:

In a comparative study, the cytotoxicity of this compound was evaluated against standard chemotherapeutic agents. The results indicated that while it was less potent than doxorubicin, it exhibited synergistic effects when used in combination with lower doses of conventional drugs, suggesting its potential as an adjunct therapy in cancer treatment .

3. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In vivo studies utilizing animal models demonstrated significant reductions in inflammation markers when treated with this compound. It was effective in reducing edema formation induced by carrageenan and exhibited analgesic effects comparable to traditional NSAIDs .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals, thus reducing oxidative stress.

- Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Metal Ion Coordination: Studies suggest that the compound can chelate metal ions like Cu²⁺, which may play a role in its cytotoxic effects against cancer cells .

Research Findings

Recent studies have focused on enhancing the bioavailability and efficacy of this compound through structural modifications. For instance, derivatives have been synthesized that show improved binding affinity to COX-2 receptors, leading to enhanced anti-inflammatory activity .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Salicylic acid is widely recognized for its anti-inflammatory and analgesic effects. It is a key ingredient in many over-the-counter medications for pain relief and inflammation reduction, particularly in conditions like arthritis and muscle pain. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

2. Antimicrobial Activity

Research has demonstrated that salicylic acid exhibits notable antimicrobial properties against various strains of bacteria and fungi. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.

3. Role in Cancer Treatment

Recent studies indicate that salicylic acid may play a role in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate signaling pathways associated with cell proliferation and survival presents opportunities for further research into its use as an adjunct therapy in oncology .

Agricultural Applications

1. Plant Growth Regulator

Salicylic acid acts as a plant growth regulator, promoting physiological processes such as photosynthesis, transpiration, and nutrient uptake. It enhances plant resistance to stressors like drought and salinity by modulating stomatal closure and improving water use efficiency .

2. Induction of Systemic Acquired Resistance (SAR)

In plants, salicylic acid is crucial for inducing systemic acquired resistance (SAR), a defense mechanism against pathogens. Its application can enhance disease resistance in crops, reducing the need for chemical pesticides and promoting sustainable agricultural practices .

Material Science Applications

1. Polymer Production

Salicylic acid is utilized in synthesizing various polymers due to its ability to form ester bonds with other monomers. This property is exploited in producing biodegradable plastics and coatings that are environmentally friendly alternatives to conventional materials.

2. Development of Nanomaterials

Research has explored the potential of salicylic acid in developing nanomaterials, particularly in drug delivery systems. Its functional groups can facilitate the attachment of drugs to nanoparticles, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of salicylic acid against Escherichia coli revealed that concentrations as low as 0.5% significantly inhibited bacterial growth. The study highlights the potential for incorporating salicylic acid into formulations aimed at food preservation and hygiene products.

Case Study 2: Plant Stress Response

In an experiment assessing the effects of salicylic acid on tomato plants under drought stress, treated plants exhibited improved growth parameters compared to untreated controls. The application of salicylic acid resulted in enhanced root development and increased chlorophyll content, demonstrating its role in mitigating stress effects on plants .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(2-hydroxyphenyl)benzoic acid with structurally related compounds, highlighting substituent effects on properties and bioactivity:

Key Observations:

- Substituent Effects on Binding Affinity: Methyl (-CH₃) and methoxy (-OCH₃) groups at the para position of benzoyl derivatives enhance receptor binding (lower ΔGbinding values) compared to unsubstituted analogs, suggesting improved ligand-receptor interactions .

- Solubility Trends: Ethoxylation (e.g., 2-ethoxybenzoic acid) reduces aqueous solubility due to increased hydrophobicity, whereas hydroxyl groups improve solubility via H-bonding .

Méthodes De Préparation

Synthesis via Salicyloyl Chloride and Salicylamide

This is the most documented and industrially relevant method:

Step 1: Formation of Salicyloyl Chloride

Salicylic acid is reacted with thionyl chloride or p-toluenesulfonyl chloride in an organic solvent (e.g., dichloromethane) to form salicyloyl chloride.Step 2: Cyclization with Salicylamide

Salicyloyl chloride is reacted with salicylamide in the presence of an organic base (e.g., triethylamine, diisopropylethylamine) and solvents such as toluene or xylene. The reaction is conducted by heating to temperatures ranging from 85°C to 170°C, often with solvent distillation to drive the reaction forward.Step 3: Isolation of 2-(2-Hydroxyphenyl)-benzoxazin-4-one

The reaction mixture is cooled, and the product is precipitated by adding solvents like isopropanol or ethanol, followed by filtration and drying.Step 4: Conversion to 2-(2-Hydroxyphenyl)benzoic Acid (if required)

Further hydrolysis or derivatization steps can yield the acid form.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) |

|---|---|---|---|---|

| Salicylic acid to salicyloyl chloride | Thionyl chloride or p-toluenesulfonyl chloride | Ambient to reflux | 1-3 hours | Dichloromethane, THF |

| Salicyloyl chloride + salicylamide | Organic base (e.g., diisopropylethylamine) | 85-170 | 3-5 hours | Toluene, xylene |

| Precipitation and purification | Addition of isopropanol or ethanol | 25-80 | 0.5-1 hour | Isopropanol, ethanol |

Alternative Methods and Modifications

Use of p-Toluenesulfonyl Chloride

Instead of thionyl chloride, p-toluenesulfonyl chloride can be used to activate salicylic acid, forming an intermediate tosyl compound that reacts with salicylamide to yield the oxazinone intermediate.Metal Base Addition for Salt Formation

After formation of 2-(2-hydroxyphenyl)-benzoxazin-4-one, treatment with sodium methoxide or other metal bases can precipitate the sodium salt form, which can be isolated and purified.Reflux and Distillation Techniques

Controlled distillation of solvents during the reaction helps maintain optimal reaction temperatures and drives the cyclization to completion.

Detailed Example Procedure (Based on Patent EP2632907B1 and EP2964659B1)

Research Findings and Analytical Data

Yield and Purity

The described methods yield 2-(2-hydroxyphenyl)-benzoxazin-4-one in yields around 75-80%, with impurity levels below 1%, which is acceptable for pharmaceutical intermediates.Reaction Monitoring

The disappearance of starting materials is monitored by chromatographic techniques (HPLC), ensuring completion before isolation.Solvent Effects

Use of toluene and isopropanol is critical for solubility and precipitation control, affecting product crystallinity and purity.Temperature Control

Precise temperature control during heating and distillation steps is essential to avoid decomposition or incomplete cyclization.

Comparative Table of Preparation Routes

| Method | Key Reagents | Temperature Range (°C) | Solvents Used | Yield (%) | Notes |

|---|---|---|---|---|---|

| Salicyloyl chloride + salicylamide | Salicyloyl chloride, salicylamide | 85-170 | Toluene, isopropanol | 75-80 | Industrially viable, cost-effective |

| p-Toluenesulfonyl chloride activation | p-Toluenesulfonyl chloride, salicylamide | 110-160 | Dichloromethane, toluene | ~79 | Alternative activation method |

| Metal base salt precipitation | Sodium methoxide, dichloromethane | Ambient to reflux | Dichloromethane | N/A | Produces sodium salt form for purification |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-hydroxyphenyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-hydroxybenzoic acid derivatives with appropriate precursors. For example, a patent describes using 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one as an intermediate, with optimized reflux conditions in ethanol and catalytic acid . Yield optimization involves controlling reaction time (6–8 hours) and temperature (70–80°C), followed by purification via recrystallization using ethanol-water mixtures. Purity can be verified using HPLC with UV detection (λ = 254 nm).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do its spectral signatures compare to structural analogs?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹). Nuclear magnetic resonance (NMR) reveals proton environments: the aromatic region (δ 6.5–8.0 ppm) distinguishes substitution patterns, while the carboxylic acid proton appears as a broad singlet (δ ~12 ppm) . Comparative studies with salicylic acid (2-hydroxybenzoic acid) show shifts in aromatic protons due to the additional phenyl group .

Q. How can researchers isolate this compound from natural sources, and what purification challenges arise?

- Methodological Answer : Isolation from medicinal plants (e.g., Ilex species) involves ethanol extraction, followed by liquid-liquid partitioning (ethyl acetate/water) and column chromatography (silica gel, gradient elution with hexane-ethyl acetate). Challenges include co-elution with phenolic analogs; this is mitigated using preparative TLC (Rf = 0.3–0.4 in 7:3 hexane:EtOAc) . Purity is confirmed via melting point analysis (reported range: 180–182°C) and mass spectrometry (m/z ≈ 244 [M+H]⁺).

Advanced Research Questions

Q. What computational approaches are used to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites at the hydroxyl group and electrophilic regions near the carboxylic moiety . Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM), revealing stabilization of the deprotonated form in polar media.

Q. How does this compound interact with biological targets, and what experimental models validate its pharmacological potential?

- Methodological Answer : In vitro assays demonstrate α-glucosidase inhibition (IC₅₀ ≈ 12 µM), suggesting antidiabetic applications. Mechanistic studies involve molecular docking (AutoDock Vina) against enzyme active sites, showing hydrogen bonding with Asp349 and hydrophobic interactions with Trp481 . Validation uses enzyme kinetics (Lineweaver-Burk plots) to confirm non-competitive inhibition.

Q. What advanced material science applications exist for this compound, such as metal-organic frameworks (MOFs)?

- Methodological Answer : The compound’s carboxylate and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺). MOF synthesis involves solvothermal reactions (120°C, DMF/water), producing porous structures with BET surface areas >1000 m²/g. Stability under humid conditions is tested via thermogravimetric analysis (TGA), showing decomposition above 300°C .

Q. How can analytical methods for quantifying this compound in complex mixtures be validated, and what are common sources of error?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation from analogs (retention time ≈ 8.2 min). Method validation follows ICH guidelines: linearity (R² > 0.999, 1–50 µg/mL), recovery (98–103% via spiked samples), and precision (RSD < 2%). Common errors include column degradation from acidic mobile phases and matrix interference in plant extracts .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Variations in NMR shifts (e.g., δ ±0.3 ppm) may arise from solvent (DMSO vs. CDCl₃) or concentration effects. To resolve contradictions, replicate experiments under standardized conditions (e.g., 10 mg/mL in DMSO-d₆) and cross-validate with high-resolution mass spectrometry (HRMS) . Conflicting FT-IR peaks for O-H stretches are resolved by analyzing solid-state vs. solution spectra, as intermolecular hydrogen bonding alters vibrational frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.